

Spectroscopic Profile of 5-Indanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Indanol

Cat. No.: B105451

[Get Quote](#)

Introduction

5-Indanol, a hydroxylated derivative of indane, serves as a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. Its structural features, comprising a bicyclic aromatic-aliphatic framework and a phenolic hydroxyl group, give rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **5-Indanol**, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectra of **5-Indanol**.

Table 1: ^1H NMR Spectroscopic Data of **5-Indanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.08	d	1H	8.1	H-7
6.75	d	1H	2.2	H-4
6.68	dd	1H	8.1, 2.4	H-6
4.8 (broad s)	s	1H	-	-OH
2.85	t	4H	7.4	H-1, H-3
2.05	p	2H	7.4	H-2

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data of **5-Indanol**

Chemical Shift (δ) ppm	Assignment
154.5	C-5
145.2	C-3a
132.9	C-7a
125.0	C-7
112.8	C-6
109.8	C-4
32.7	C-1
32.1	C-3
25.5	C-2

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Key IR Absorption Bands of **5-Indanol**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3300-3500	Strong, Broad	O-H Stretch	Phenolic -OH
3000-3100	Medium	C-H Stretch	Aromatic C-H
2850-2960	Medium	C-H Stretch	Aliphatic C-H
1600, 1480	Medium-Strong	C=C Stretch	Aromatic Ring
1220-1280	Strong	C-O Stretch	Phenolic C-O

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data of **5-Indanol**

m/z	Relative Intensity (%)	Proposed Fragment
134	100	[M] ⁺ (Molecular Ion)
133	95	[M-H] ⁺
119	30	[M-CH ₃] ⁺
106	40	[M-C ₂ H ₄] ⁺
105	55	[M-C ₂ H ₅] ⁺
91	25	[C ₇ H ₇] ⁺ (Tropylium ion)
77	20	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation and analytical requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **5-Indanol** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Acquisition Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 45°
 - Acquisition time: 1.5 s
 - Spectral width: -10 to 220 ppm
 - Decoupling: Proton broadband decoupling.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ^1H) or the residual solvent signal (CDCl_3 at 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of **5-Indanol** (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. [\[1\]](#)
- **Instrumentation:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition Parameters:**
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 32
 - Background: A spectrum of a pure KBr pellet was used as the background.
- **Data Processing:** The spectrum was recorded in transmittance mode and then converted to absorbance.

Mass Spectrometry (MS)

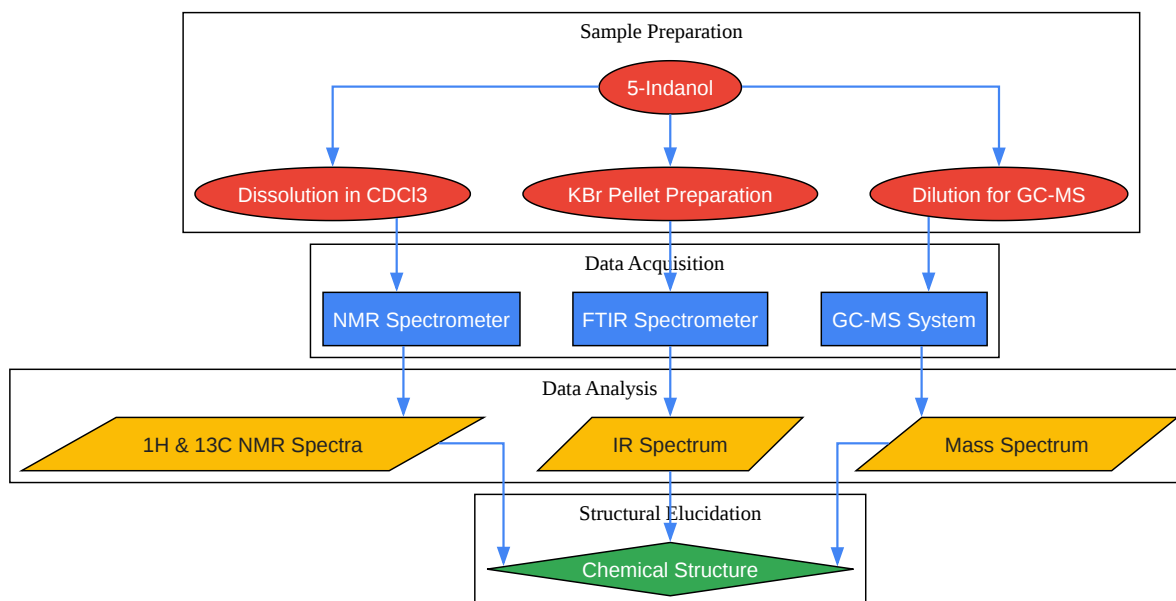
- **Sample Introduction:** The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system. A dilute solution of **5-Indanol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. [\[2\]](#)
- **Instrumentation:** A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source was used.
- **GC Parameters (Typical):**
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector temperature: 250 °C.
 - Oven temperature program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

- Carrier gas: Helium at a constant flow rate.
- MS Parameters:
 - Ionization mode: Electron Ionization (EI).
 - Electron energy: 70 eV.
 - Ion source temperature: 230 °C.
 - Mass range: m/z 40-400.
- Data Processing: The total ion chromatogram (TIC) was recorded, and the mass spectrum corresponding to the elution peak of **5-Indanol** was extracted and analyzed.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data of a chemical compound like **5-Indanol**.

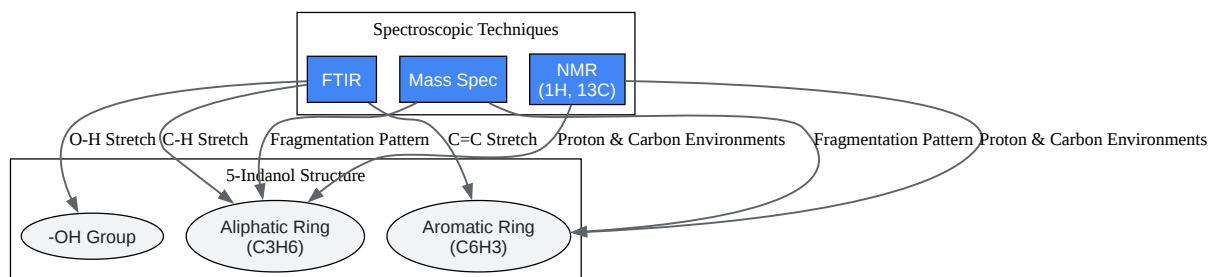


[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **5-Indanol**.

Logical Relationship of Spectroscopic Data to Chemical Structure

This diagram illustrates how the different spectroscopic techniques probe specific aspects of the **5-Indanol** molecule to provide a complete structural picture.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. uoguelph.ca [uoguelph.ca]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Indanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105451#spectroscopic-data-of-5-indanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com